Mivebresib - 1445993-26-9

Mivebresib

Catalog Number: EVT-276010
CAS Number: 1445993-26-9
Molecular Formula: C22H19F2N3O4S
Molecular Weight: 459.4678
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mivebresib (ABBV-075) is a potent, orally available, small molecule pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins [, ]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery [, , , , ]. Mivebresib disrupts this interaction, thereby inhibiting the expression of various oncogenes and impacting cancer cell growth [, ]. While it has shown promise in treating various cancers, including acute myeloid leukemia (AML) [, , , , ], small-cell lung cancer (SCLC) [], uveal melanoma [, ], myelofibrosis [], and gastric cancer [], this analysis focuses solely on its scientific research applications.

Synthesis Analysis

A detailed description of Mivebresib synthesis is provided in the paper "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor" []. The synthesis involves a multi-step process beginning with a simple pyridone core, which is elaborated to enhance potency and pharmacokinetic properties. Key steps include the incorporation of a pyrrolopyridone core to create a bidentate interaction with a critical asparagine residue in the BET bromodomain, significantly improving binding affinity.

Molecular Structure Analysis

The molecular structure of Mivebresib consists of a pyrrolopyridone core, a difluorophenoxy group, and an ethanesulfonamide moiety []. This specific arrangement allows for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains, effectively inhibiting their function.

Mechanism of Action

Mivebresib acts as a competitive antagonist of BET proteins, specifically targeting their bromodomains [, , , , ]. By binding to the acetyl-lysine binding pocket within the bromodomain, Mivebresib prevents BET proteins from associating with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of genes typically regulated by BET proteins, many of which are involved in cell growth and proliferation.

Applications
  • Acute Myeloid Leukemia (AML): Studies show Mivebresib exhibits anti-leukemic effects in AML models, both as a single agent and in combination with venetoclax [, ]. Research suggests its potential efficacy in patients with specific genetic mutations, such as SF3B1/U2AF1 or PTPN11 [].
  • Small-Cell Lung Cancer (SCLC): Mivebresib displays selective efficacy against SCLC cell lines harboring MYC and MYCN amplifications, highlighting its potential for targeted therapy in this cancer type [].
  • Uveal Melanoma: Research suggests Mivebresib could be a potential therapeutic option for uveal melanoma, although further investigation is needed [].
  • Myelofibrosis: Preclinical studies indicate that Mivebresib, alone or in combination with other agents, may hold therapeutic value for myelofibrosis [].
  • Gastric Cancer: Research suggests that Mivebresib could be a potential therapeutic target in gastric cancer by suppressing SAA1 expression in cancer-associated fibroblasts [].
  • Invasive Lobular Carcinoma: Preliminary research suggests that Mivebresib, alone or combined with other therapies, may hold potential for treating invasive lobular carcinoma [, ].

Venetoclax

  • Compound Description: Venetoclax is a selective, small-molecule inhibitor of BCL-2. [] It has shown clinical activity in multiple myeloma cells, particularly those with the t(11;14) translocation. []
  • Relevance: Venetoclax was investigated in combination with Mivebresib in clinical trials for relapsed/refractory acute myeloid leukemia (AML). [, , , , , , ] The combination aimed to enhance antitumor activity by targeting both BET proteins and the BCL-2 pathway. [, ]

Navitoclax

  • Compound Description: Navitoclax is a small-molecule inhibitor targeting multiple antiapoptotic BCL-2 family proteins, including BCL-XL, BCL-2, and BCL-W. [] It induces apoptosis through the intrinsic apoptotic pathway. []
  • Relevance: Navitoclax was explored as a potential combination therapy with Mivebresib for the treatment of myelofibrosis. [] This combination aimed to leverage the synergistic effects observed between BET inhibitors and BCL-2 family inhibitors in preclinical models. []

JQ1

  • Compound Description: JQ1 is a BET bromodomain inhibitor. [, ]
  • Relevance: JQ1 demonstrated significant antitumor activity against invasive lobular carcinoma (ILC) cell lines, showing greater potency compared to other BET inhibitors, including Mivebresib. [, ] This suggests that different BET inhibitors may have varying efficacies depending on the cancer type.

OTX015

  • Compound Description: OTX015 is a BET inhibitor. []
  • Relevance: Similar to Mivebresib, OTX015 showed efficacy against AML cell lines with 3q26.2 rearrangements, highlighting the potential of BET inhibitors in this AML subtype. [] Additionally, a combination of OTX015 and birinapant proved more effective in reducing AML burden in a xenograft model compared to single-agent treatment, supporting the exploration of BET inhibitor-based combinations. []

ABBV-744

  • Compound Description: ABBV-744 is a novel, potent small molecule that selectively inhibits bromodomain II of the BET family. [, ]
  • Relevance: ABBV-744 was investigated alongside Mivebresib in two Phase 1b studies for myelofibrosis. [] This research aimed to compare the safety, pharmacokinetics, and efficacy of a pan-BET inhibitor (Mivebresib) with a selective BET inhibitor (ABBV-744), both as monotherapy and in combination with Navitoclax or Ruxolitinib. []

Birinapant

  • Compound Description: Birinapant is an XIAP/cIAPs inhibitor. [] It induces apoptosis in AML cells with inv3/t(3;3) and EVI1 overexpression. []
  • Relevance: Birinapant showed synergistic lethality when combined with Mivebresib in UCSD-AML1 and AML191 cells. [] This synergistic effect highlights the potential of combining BET inhibitors with IAP inhibitors as a therapeutic strategy for AML.

Tazemetostat

  • Compound Description: Tazemetostat is a specific inhibitor of EZH2 methyltransferase activity. []
  • Relevance: Research suggests that combined treatment of NUT carcinoma (NC) tumors with Tazemetostat and Mivebresib produces marked antitumor therapeutic synergy both in vitro and in vivo. [] This synergistic interaction stems from enhanced suppression of RB1 function due to convergent remodeling of NC gene expression. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a Janus-associated kinase inhibitor approved for treating myelofibrosis. []
  • Relevance: Ruxolitinib was investigated in combination with both Mivebresib and ABBV-744 in Phase 1b studies for myelofibrosis. [] These studies aimed to explore the potential of enhancing Ruxolitinib's efficacy or addressing cases where patients had developed resistance. []

Pelabresib

  • Compound Description: Pelabresib is a BET inhibitor clinical candidate. []
  • Relevance: The identification of Pelabresib as a successful clinical candidate alongside Mivebresib highlights the broader success of fragment-based drug discovery in targeting bromodomains for therapeutic development. []

PLX51107

  • Compound Description: PLX51107 is a BET inhibitor clinical candidate. []
  • Relevance: The successful development of PLX51107 as a clinical candidate, alongside Mivebresib, underscores the effectiveness of fragment-based drug discovery in targeting bromodomains for therapeutic purposes. []

Properties

CAS Number

1445993-26-9

Product Name

Mivebresib

IUPAC Name

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

Molecular Formula

C22H19F2N3O4S

Molecular Weight

459.4678

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3

InChI Key

RDONXGFGWSSFMY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABBV-075; ABBV 075; ABBV075; Mivebresib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.